molecular formula C6H4F3NO3 B2367160 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1240606-88-5

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2367160
CAS No.: 1240606-88-5
M. Wt: 195.097
InChI Key: SHWHYIYHXVHGGG-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of bases such as sodium hydroxide and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the oxazole ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and binding properties.

    5-Methyl-1,3-oxazole-4-carboxylic acid: Does not have the trifluoromethyl group, which can influence its chemical stability and biological activity.

    2-Methyl-1,3-oxazole-4-carboxylic acid: Similar structure but without the trifluoromethyl group, leading to different chemical and biological properties.

Uniqueness

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding interactions.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3/c1-2-3(4(11)12)10-5(13-2)6(7,8)9/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWHYIYHXVHGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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